N,2-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride
Overview
Description
N,2-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C9H15ClN4O and a molecular weight of 230.69 g/mol. This compound belongs to the class of imidazo[1,2-a]pyrazines, which are heterocyclic compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide with methylating agents to introduce the methyl groups at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: N,2-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: N,2-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride has shown potential in biological research, particularly in the study of antimicrobial and anti-inflammatory properties.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an antimicrobial agent to combat drug-resistant infections.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and treatments. Its unique chemical structure allows for the creation of novel compounds with diverse biological activities.
Mechanism of Action
The mechanism by which N,2-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidines
Hydrazone derivatives
Other substituted imidazo[1,2-a]pyrazines
Uniqueness: N,2-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide hydrochloride is unique due to its specific structural features and the presence of the dimethyl groups, which contribute to its distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
N,2-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.ClH/c1-6-8(9(14)10-2)13-4-3-11-5-7(13)12-6;/h11H,3-5H2,1-2H3,(H,10,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLRPEKDSHITQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2CCNCC2=N1)C(=O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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